molecular formula C16H16ClNO3 B2857178 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide CAS No. 1706439-52-2

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide

Cat. No.: B2857178
CAS No.: 1706439-52-2
M. Wt: 305.76
InChI Key: VJLGCCRTSSWCEB-UHFFFAOYSA-N
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Description

The compound “4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide” is a benzamide derivative with a chlorobenzyl group and an ethoxy group attached to the benzene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzyl chloride with a phenol to form the ether linkage, followed by acylation with the appropriate acid chloride or anhydride to form the amide .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core, with the amide, ether, and ethoxy functional groups providing different regions of polarity. This could affect how the compound interacts with other substances and its solubility in different solvents .


Chemical Reactions Analysis

As a benzamide, this compound could potentially undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The ether linkage might be cleaved under acidic conditions, and the chlorine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the benzene ring could increase its solubility in nonpolar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. As a benzamide, it might have similar properties to other benzamide drugs .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and the specific functional groups present. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLGCCRTSSWCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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